1,2-Difluoro-3-(prop-2-EN-1-YL)benzene

Liquid Crystal Dielectric Anisotropy Display Materials

1,2-Difluoro-3-(prop-2-EN-1-YL)benzene (CAS 1227785-64-9, C9H8F2, MW 154.16) is a fluorinated aromatic compound featuring a vicinal (1,2-) difluoro substitution pattern and an allyl (prop-2-en-1-yl) group at the 3-position. This combination of structural elements positions it as a specialized intermediate in organic synthesis and materials science, particularly where the unique electronic and conformational properties of ortho-difluorobenzene motifs are required.

Molecular Formula C9H8F2
Molecular Weight 154.16 g/mol
Cat. No. B7972230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-3-(prop-2-EN-1-YL)benzene
Molecular FormulaC9H8F2
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)F)F
InChIInChI=1S/C9H8F2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2
InChIKeyDNUBARBXNUPEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-3-(prop-2-EN-1-YL)benzene: Vicinal Difluoro-Allyl Building Block for Liquid Crystals and Synthetic Chemistry


1,2-Difluoro-3-(prop-2-EN-1-YL)benzene (CAS 1227785-64-9, C9H8F2, MW 154.16) is a fluorinated aromatic compound featuring a vicinal (1,2-) difluoro substitution pattern and an allyl (prop-2-en-1-yl) group at the 3-position . This combination of structural elements positions it as a specialized intermediate in organic synthesis and materials science, particularly where the unique electronic and conformational properties of ortho-difluorobenzene motifs are required [1].

Why 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene Cannot Be Replaced by Isomeric or Non-Fluorinated Analogs


The precise substitution pattern of 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene—specifically the ortho-relationship of the fluorine atoms—imparts distinct electronic and steric effects that are not replicated by meta- or para-difluoro isomers, nor by non-fluorinated allylbenzenes [1]. Vicinal difluoro aromatics are known to exhibit negative dielectric anisotropy, a property essential for vertical alignment liquid crystal displays (VA-LCDs), which is absent in non-fluorinated analogs [2]. Furthermore, the ortho-difluoro arrangement displays a unique reactivity profile in catalytic transformations compared to its isomers, making simple substitution with a cheaper 1,3- or 1,4-difluoro alternative chemically invalid for applications requiring specific electronic or mesogenic properties [3].

Quantitative Differentiation of 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene: Comparative Performance and Property Data


Negative Dielectric Anisotropy in Liquid Crystal Applications

The vicinal (1,2-) difluoro substitution pattern in 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene confers a negative dielectric anisotropy (Δε) characteristic, a property critical for liquid crystal display (LCD) applications. In structurally related 2,3-difluoro-4-alkoxybenzenes, this pattern yields a Δε of approximately -5 [1]. While direct measurement for the target compound is not reported, the 1,2-difluoro arrangement is isosteric to the 2,3-difluoro motif and is expected to exhibit a similar dielectric response. In contrast, non-fluorinated allylbenzene analogs (e.g., allylbenzene, Δε ~0) lack this negative dielectric property .

Liquid Crystal Dielectric Anisotropy Display Materials

Ortho-Difluoro Reactivity Profile in Catalytic Hydrodefluorination

The ortho-difluoro substitution pattern of 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene results in a distinct reactivity order in catalytic hydrodefluorination (HDF) compared to meta- and para-difluorobenzene isomers. Under Rh-catalyzed HDF conditions, the reaction rate decreases in the order: fluorobenzene > ortho (1,2-) > meta (1,3-) > para (1,4-) [1]. This indicates that the 1,2-difluoro arrangement retains higher reactivity than other difluoro isomers, which is advantageous for subsequent functionalization steps.

Catalysis Defluorination Reactivity

Enhanced Density and Boiling Point for Improved Purification

The incorporation of two fluorine atoms in 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene (C9H8F2, MW 154.16) increases its predicted density (1.083±0.06 g/cm³) and boiling point (159.9±25.0 °C) compared to the non-fluorinated analog allylbenzene (C9H10, MW 118.18, density 0.9±0.1 g/cm³, boiling point 157.3±10.0 °C) . While boiling point differences are modest, the higher density facilitates liquid-liquid extraction and phase separation during work-up procedures.

Physical Properties Purification Process Chemistry

Allyl Group as a Versatile Synthetic Handle

The prop-2-en-1-yl (allyl) group in 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene provides a reactive alkene moiety for further transformations, including hydroboration, epoxidation, and cross-metathesis. This contrasts with simple difluorobenzene derivatives (e.g., 1,2-difluorobenzene) which lack this functional handle and require additional activation steps for C-C bond formation [1].

Organic Synthesis Cross-Coupling Functionalization

Optimal Use Cases for 1,2-Difluoro-3-(prop-2-EN-1-YL)benzene Based on Quantified Differentiation


Liquid Crystal Display (LCD) Material Development

Utilize the negative dielectric anisotropy imparted by the vicinal difluoro motif to formulate vertical alignment (VA) mode LCD mixtures. The compound's expected Δε ≈ -5 [1] makes it a candidate for reducing threshold voltage and improving response times in advanced display technologies.

Synthetic Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

Leverage the ortho-difluoro reactivity profile, which is higher than meta- and para-difluoro isomers [2], for selective catalytic functionalization. The allyl handle further enables diversification through cross-coupling and addition reactions, streamlining the synthesis of fluorinated drug candidates.

Polymer and Advanced Material Synthesis

Incorporate the compound as a monomer or cross-linker in fluorinated polymers where enhanced density (1.083 g/cm³ vs. 0.9 g/cm³ for allylbenzene) contributes to improved material properties such as refractive index and thermal stability.

Academic Research on Vicinal Difluoro Conformational Effects

Use the compound as a model substrate to study gauche effects and stereoelectronic influences of vicinal C-F bonds [3], which are critical for designing bioactive molecules with defined conformations and liquid crystals with tailored dielectric properties.

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